NU6300 is a chemical compound recognized for its role as a covalent and irreversible inhibitor of cyclin-dependent kinase 2 (CDK2). It has garnered attention in scientific research due to its potential applications in cancer treatment and inflammatory diseases. The compound is characterized by its ability to bind covalently to specific protein targets, particularly cysteine residues, thereby modulating various biological processes.
NU6300 is classified as a small molecule inhibitor, specifically targeting CDK2, which is crucial for cell cycle regulation. The chemical structure of NU6300 includes a vinyl sulfone moiety, which facilitates its covalent interaction with target proteins. Its Chemical Abstracts Service (CAS) number is 2070015-09-5, and it has been cited in various studies focusing on cancer biology and inflammatory responses .
The synthesis of NU6300 involves the strategic design of its molecular structure to enhance binding affinity and specificity for CDK2. The compound was developed based on the structure of an earlier inhibitor, NU6102, and incorporates a vinyl sulfone group that allows for irreversible binding to the target enzyme.
The synthetic route typically includes several key steps:
The synthesis process has been documented in various studies, highlighting its efficiency and effectiveness in producing high-quality compounds suitable for biological testing .
NU6300 has a complex molecular structure characterized by the following:
The structural analysis reveals that NU6300 contains a purine core linked to a vinyl sulfone group, which is essential for its mechanism of action as a covalent inhibitor. Crystallographic studies have shown that NU6300 binds within the active site of CDK2, forming stable interactions that prevent substrate access .
NU6300 undergoes specific chemical reactions upon interacting with target proteins. Its primary reaction involves covalent modification of cysteine residues, particularly cysteine-191 in gasdermin D (GSDMD). This interaction effectively blocks GSDMD cleavage, which is critical in regulating pyroptotic cell death—a form of programmed cell death associated with inflammation.
In vitro studies have demonstrated that NU6300 inhibits various inflammatory pathways by preventing GSDMD from translocating to cell membranes, thereby inhibiting downstream signaling events related to cell death . The kinetics of these reactions indicate a time-dependent inhibition pattern, with significant effects observed over extended incubation periods.
The mechanism of action of NU6300 primarily revolves around its ability to covalently bind to cysteine residues in target proteins. For CDK2, this binding prevents ATP from accessing the active site, thus inhibiting kinase activity essential for cell cycle progression.
In the context of GSDMD, NU6300's binding to cysteine-191 disrupts palmitoylation processes that are necessary for membrane localization and oligomerization of GSDMD. This inhibition leads to reduced pyroptotic cell death in immune cells, showcasing NU6300's potential as an anti-inflammatory agent .
NU6300 exhibits several notable physical and chemical properties:
These properties make NU6300 suitable for various experimental applications in biochemical research .
NU6300 has significant potential applications in scientific research:
NU6300 (6-(cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine) is a first-in-class small molecule exhibiting dual covalent inhibition against cyclin-dependent kinase 2 (CDK2) and gasdermin D (GSDMD). Its initial identification as an ATP-competitive CDK2 inhibitor emerged from structure-based drug design, where the vinyl sulfone moiety of NU6300 was engineered to target Lys89 within CDK2's ATP-binding pocket [5] [8]. X-ray crystallography confirmed irreversible covalent adduct formation at this residue, with an inhibitory constant (Ki) of 6 nM and half-maximal inhibitory concentration (IC50) of 0.16 μM [1] [6].
Subsequently, NU6300 was identified as a potent pyroptosis inhibitor through phenotypic screening. Biochemical assays revealed that it covalently modifies Cysteine-191 (C191) in the N-terminal pore-forming domain of GSDMD, blocking proteolytic activation by caspases and membrane translocation [4] [10]. This dual targeting is structurally distinct: CDK2 inhibition occurs via lysine modification (Lys89), while GSDMD inhibition involves cysteine modification (Cys191). Target engagement was validated through drug affinity responsive target stability (DARTS), cellular thermal shift assays (CETSA), and biolayer interferometry (BLI), confirming direct binding to GSDMD with a dissociation constant (KD) of 29.1 μM [4].
Table 1: Dual-Target Inhibition Profile of NU6300
Target | Residue Modified | Binding Mode | Affinity | Functional Consequence |
---|---|---|---|---|
CDK2 | Lys89 | Irreversible covalent | IC50 = 0.16 μM; Ki = 6 nM | Blocks ATP binding; inhibits retinoblastoma (Rb) phosphorylation |
GSDMD | Cys191 | Irreversible covalent | KD = 29.1 μM | Prevents GSDMD cleavage and palmitoylation; inhibits pyroptotic pore formation |
NU6300 has a molecular formula of C₂₀H₂₃N₅O₃S and a precise molecular weight of 413.49 g/mol [1] [2] [6]. Elemental composition analysis confirms 58.09% carbon, 5.61% hydrogen, 16.94% nitrogen, 11.61% oxygen, and 7.75% sulfur [5]. The purine-amine scaffold linked to a vinyl sulfone-functionalized benzene ring contributes to its moderate hydrophobicity (logP ≈ 3.2 predicted), aligning with cell permeability requirements.
Crystallographic density predictions indicate a compact solid-state arrangement with a density of 1.344 g/cm³ [3]. The molecule demonstrates stability in DMSO stock solutions (≥32 mg/mL; 77.39 mM) but is hygroscopic in pure solid form, necessitating storage at -20°C [1] [3]. Its solubility profile facilitates in vitro applications, though reconstitution protocols recommend freshly prepared solutions to mitigate hydrolysis.
Table 2: Physicochemical Properties of NU6300
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₃N₅O₃S |
Molecular Weight | 413.49 g/mol |
Exact Mass | 413.1522 Da |
Elemental Composition | C 58.09%; H 5.61%; N 16.94%; O 11.61%; S 7.75% |
Predicted Density | 1.344 g/cm³ |
Solubility in DMSO | ≥100 mg/mL (241.84 mM) |
SMILES | O=S(C(C=C1)=CC=C1NC2=NC(OCC3CCCCC3)=C4C(NC=N4)=N2)(C=C)=O |
The electrophilic vinyl sulfone group (-SO₂-CH=CH₂) is central to NU6300's covalent inhibition mechanism. This moiety undergoes Michael addition reactions with nucleophilic residues (cysteine thiols or lysine amines) in biological targets. Kinetic studies reveal time-dependent inhibition, consistent with covalent bond formation [4] [8].
Reactivity profiling demonstrates target-specific kinetics:
The vinyl sulfone’s electrophilicity is finely balanced—sufficient for covalent inhibition without promiscuous off-target binding. Specificity is conferred by:
Comparative studies with non-covalent inhibitors (e.g., CVT-313) confirm that NU6300’s cellular effects are mechanism-based, not attributable to non-covalent CDK2 inhibition alone [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0